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Compound of Interest

Compound Name: 4-Chlorobenzhydrol

Cat. No.: B192747 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-Chlorobenzhydrol is a key chemical intermediate widely utilized in the pharmaceutical

industry.[1] Its diarylmethane structure serves as a versatile scaffold for the synthesis of a

range of active pharmaceutical ingredients (APIs), most notably second-generation

antihistamines. This document provides detailed application notes and experimental protocols

for the use of 4-Chlorobenzhydrol as a reagent in the synthesis of prominent pharmaceuticals

such as Cetirizine and its precursors.

Physicochemical Properties of 4-Chlorobenzhydrol
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Property Value Reference

CAS Number 119-56-2 [1][2]

Molecular Formula C₁₃H₁₁ClO [2]

Molecular Weight 218.68 g/mol [2]

Appearance White crystalline powder [1][2]

Melting Point 58-61 °C [2][3]

Boiling Point 150-151°C at 2.6 mm Hg [2]

Solubility

Sparingly soluble in water;

soluble in organic solvents like

ethanol and acetone.

[1]

Application 1: Synthesis of Cetirizine Intermediate
4-Chlorobenzhydrol is a crucial starting material for the synthesis of 1-[(4-

chlorophenyl)phenylmethyl]piperazine (CPMP), a key intermediate for the antihistamine drug

Cetirizine.[4]

Experimental Protocol: Synthesis of 4-Chlorobenzhydryl
Chloride (4-CBC) from 4-Chlorobenzhydrol
This protocol details the conversion of 4-Chlorobenzhydrol to 4-Chlorobenzhydryl Chloride, a

necessary step before the introduction of the piperazine moiety.

Materials:

4-Chlorobenzhydrol (4-CB)

Toluene

Concentrated Hydrochloric Acid (HCl)

10% aqueous Sodium Carbonate (Na₂CO₃)
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Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

Dissolve 4-Chlorobenzhydrol in toluene.

Add concentrated HCl to the solution.[4]

Heat the reaction mixture to 60°C and maintain this temperature for 2.5 hours.[4]

Cool the mixture to 20°C, allowing the organic and aqueous layers to separate.[4]

Separate the organic (toluene) layer.

Wash the toluene layer with 10% aqueous sodium carbonate until the pH is neutral (pH 7).[4]

Dry the organic layer over anhydrous sodium sulfate.[4] The resulting 4-Chlorobenzhydryl

Chloride in toluene is typically used in the next step without isolation.[4]

Experimental Protocol: Synthesis of 1-[(4-
chlorophenyl)phenylmethyl]piperazine (CPMP)
Materials:

4-Chlorobenzhydryl Chloride (4-CBC) in toluene (from the previous step)

Piperazine

Dimethylformamide (DMF)

Potassium Iodide (KI)

Toluene

Hydrochloric Acid (HCl)

Sodium Hydroxide (NaOH) solution (30%)

Methylene Dichloride (MDC)
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Procedure:

In a reaction vessel, mix 0.5 mL of DMF, 0.1 g of KI, and 10 g (0.12 mol) of piperazine with

15 mL of toluene.[5]

Heat the mixture to 80°C for 30 minutes.[5]

To this heated mixture, add the solution of 4-CBC in toluene.

Maintain the reaction temperature at 80°C for 2 hours, followed by refluxing for 12 hours.[5]

Cool the reaction mixture to 20°C.[5]

Wash the toluene layer twice with 20 mL of water.[5]

Treat the organic layer with a solution of 15 mL of concentrated HCl in 5 mL of water at 5-

10°C.[5]

Filter the mixture and separate the aqueous layer from the filtrate.

Wash the aqueous layer with 10 mL of toluene and 10 mL of MDC.[5]

Neutralize the aqueous layer with 22 mL of 30% NaOH solution at 10°C and maintain at

20°C for 2 hours to precipitate the product.[5]

Filter the solid product, suck it dry, and then dry it in an oven at 50°C for 3 hours.[5]

Quantitative Data:

Product Yield Melting Point

| 1-[(4-chlorophenyl)phenylmethyl]piperazine (CPMP) | 92% | 63-65°C |

Application 2: Synthesis of Cetirizine from its
Intermediate
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The intermediate, 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol, is synthesized

from CPMP and subsequently converted to Cetirizine.

Experimental Protocol: Synthesis of 2-[4-[(4-
chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol
Materials:

1-[(4-chlorophenyl)(phenyl)-methyl]-piperazine (CPMP)

Acetonitrile

Potassium Carbonate (K₂CO₃)

Bromoethanol

Procedure:

To a solution of 1-[(4-chlorophenyl)(phenyl)-methyl]-piperazine (0.6g, 2.1 mmol) in 10 mL of

acetonitrile, add potassium carbonate (0.58 g, 4.2 mmol).[6]

Stir the mixture for a short period, then add bromoethanol (0.26g, 2.1 mmol).[6]

Reflux the reaction mixture for 2 hours.[6]

Monitor the reaction completion using Thin Layer Chromatography (TLC).

After completion, remove the solvent under reduced pressure.

Dissolve the residue in water and extract with ethyl acetate (2 x 15 mL).

Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

Concentrate the solution under reduced pressure to obtain the product.

Experimental Protocol: Synthesis of Cetirizine
Materials:
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2-[4-[(4-Chlorophenyl)(phenyl)-methyl]-piperazin-1-yl]-ethanol

Acetonitrile

Potassium Carbonate (K₂CO₃)

1-Bromoacetic acid

Procedure:

To a stirred solution of 2-[4-[(4-Chlorophenyl)(phenyl)-methyl]-piperazin-1-yl]-ethanol (0.5g,

1.51 mmol) in 10 mL of acetonitrile, add potassium carbonate (0.41g, 3 mmol) and 1-

bromoacetic acid (0.2g, 1.51 mmol).[6]

Reflux the resulting mixture for 5 hours.[6]

Monitor the reaction by TLC.

Upon completion, remove the solvent under reduced pressure.

Dissolve the residue in water and extract with ethyl acetate (2 x 15 mL).[6]

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate

under reduced pressure to yield Cetirizine.[6]

Alternative Synthesis Route for Cetirizine
Intermediate
An alternative, single-step reaction to synthesize a Cetirizine intermediate, 4-chloro-biphenyl-

mepiquat ethanol, has been developed to be more suitable for large-scale industrial production.

[7]

Experimental Protocol: One-Step Synthesis of 4-chloro-
biphenyl-mepiquat ethanol
Materials:

4-Chlorobenzhydrylchloride
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Hydroxyethyl piperazine

Organic Solvent (e.g., DMF, DMAC, or DMSO)

Acid-binding agent (Potassium carbonate or Triethylamine)

Catalyst (Sodium iodide)

Procedure:

In a 250ml four-hole reaction flask, add 80ml of DMF, 13.1g of N-hydroxyethyl piperazine,

41.4g of potassium carbonate, and 18.26g of sodium iodide catalyst.[7]

Stir the mixture at room temperature.

Slowly add 23.7g of 4-chlorobenzhydryl chloride.[7]

After the addition is complete, warm the reaction to an internal temperature of 40°C.[7]

Monitor the reaction using TLC to determine the endpoint.

Cool the reaction to room temperature and perform suction filtration.

Add 300ml of water to the filtrate and extract the mother liquor.

Adjust the pH of the aqueous layer to 9-11.

Separate the layers and evaporate the organic layer under reduced pressure to obtain the

product.

Quantitative Data:

Product Yield Purity

| 4-chloro-biphenyl-mepiquat ethanol | 77.6% | 98.6% |

Visualized Synthetic Pathways
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The following diagrams illustrate the synthetic workflows described above.

Step 1: Formation of 4-Chlorobenzhydryl Chloride Step 2: Synthesis of CPMP

4-Chlorobenzhydrol HCl, Toluene, 60°C 4-Chlorobenzhydryl
Chloride Piperazine, KI, DMF, 80°C 1-[(4-chlorophenyl)phenylmethyl]

piperazine (CPMP)

Click to download full resolution via product page

Caption: Synthesis of the key Cetirizine intermediate, CPMP.

CPMP Bromoethanol, K2CO3
Acetonitrile, Reflux

2-[4-[(4-chlorophenyl)(phenyl)methyl]
piperazin-1-yl]ethanol

1-Bromoacetic acid, K2CO3
Acetonitrile, Reflux Cetirizine

Histamine Histamine H1 Receptor
Binds to Allergic Symptoms

(e.g., sneezing, itching)
Activates

Cetirizine
Blocks

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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